2-Amino-N,4-diphenylthiophene-3-carboxamide
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Overview
Description
2-Amino-N,4-diphenylthiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that have a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The presence of the amino and carboxamide groups in this compound makes it a versatile molecule with potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,4-diphenylthiophene-3-carboxamide can be achieved through various methods. One common approach involves the reaction of 2-cyano-N-(2-nitrophenyl)acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine . This reaction leads to the formation of the desired thiophene derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and reaction conditions may be optimized to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,4-diphenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
2-Amino-N,4-diphenylthiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may serve as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-amino-N,4-diphenylthiophene-3-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with target proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: This compound is similar in structure and has been studied for its dual inhibitory activity against Bcr-Abl and histone deacetylase.
2-Amino-4,5-dihydrothiophene-3-carbonitriles: These compounds share the thiophene core and have been explored for their biological activities.
Uniqueness
2-Amino-N,4-diphenylthiophene-3-carboxamide is unique due to the presence of both amino and carboxamide groups on the thiophene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
142465-10-9 |
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Molecular Formula |
C17H14N2OS |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-amino-N,4-diphenylthiophene-3-carboxamide |
InChI |
InChI=1S/C17H14N2OS/c18-16-15(17(20)19-13-9-5-2-6-10-13)14(11-21-16)12-7-3-1-4-8-12/h1-11H,18H2,(H,19,20) |
InChI Key |
BOVRVZRRVCRVHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C(=O)NC3=CC=CC=C3)N |
Origin of Product |
United States |
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